4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O4 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
6,7-dimethoxy-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O4/c1-18-9-3-6-8(4-10(9)19-2)14-5-7(11(6)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
CSGOWJLAMUQHEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)NN)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carboxylic Acid Intermediate
This method involves two sequential steps:
-
Preparation of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
-
Conversion to carbohydrazide via hydrazine treatment
Step 1: Carboxylic Acid Synthesis
The synthesis of the carboxylic acid precursor is reported in Acta Chimica Hungarica (1983) and involves:
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Reagents : 3,4-dimethoxyaniline derivatives, ethoxymethylene malonate, and sodium hydroxide.
-
Reaction Conditions :
Key Observations :
-
The quinoline ring is formed via nucleophilic addition and cyclization.
-
Methoxy groups at positions 6 and 7 are retained during the reaction.
Step 2: Carbohydrazide Formation
The carboxylic acid is treated with hydrazine hydrate to yield the carbohydrazide:
-
Reagents : Hydrazine hydrate (33 mmol) in ethanol.
-
Yield : 90% (white powder, mp: 152°C).
Analytical Data :
| Parameter | Value |
|---|---|
| IR (KBr) | 1750, 1740 cm⁻¹ (C=O), 2800 cm⁻¹ (NH) |
| LC-MS (ESI) | m/z 220 [M+H]⁺ |
Alternative Routes and Challenges
Other methods for structurally related compounds (e.g., 4-chloro-6,7-dimethoxyquinoline derivatives) involve substitution reactions (e.g., using anilines or piperazines) . However, these methods are less relevant for the carbohydrazide, as they focus on amino or heterocyclic substitutions rather than hydrazide formation.
Table 1: Comparison of Key Synthesis Routes
Advantages of Two-Step Method :
-
Precision : Retains methoxy groups and hydroxyl substitution patterns.
-
Scalability : Simple workup (filtration, washing) and high yield.
Limitations :
-
Dependence on Precursor : Requires prior synthesis of the carboxylic acid, which may involve complex intermediates.
-
Stability : Hydrazide derivatives are sensitive to oxidation and hydrolysis.
Research Findings and Optimization
Chemical Reactions Analysis
4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents used in these reactions include molecular bromine for bromination and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₄N₄O₃
- Molecular Weight : 250.27 g/mol
The compound features a quinoline scaffold with hydroxyl (-OH) and methoxy (-OCH₃) groups at specific positions, which significantly influence its biological properties.
Chemistry
4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide serves as a crucial building block for synthesizing more complex quinoline derivatives. Its unique structure allows for the modification of functional groups, leading to the development of novel compounds with enhanced properties.
Biology
This compound is being studied for its potential biological activities, particularly in the following areas:
- Antimicrobial Activity : Research indicates moderate activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. It has shown potential as a future antituberculosis agent due to its effective inhibition of these pathogens .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation through receptor tyrosine kinase (RTK) inhibition. This mechanism is critical in cancer cell signaling pathways .
Medicine
Ongoing research aims to explore the compound's therapeutic potential in treating various diseases. Its ability to modulate enzyme activity and influence cellular signaling pathways makes it a candidate for drug development targeting conditions such as cancer and infections .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of quinoline revealed that this compound exhibited significant antimicrobial properties against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This finding suggests its potential as an effective agent against tuberculosis .
Case Study 2: Anticancer Mechanisms
Research published in RSC Advances highlighted the compound's ability to inhibit cell proliferation by targeting RTK pathways. This mechanism demonstrates promise for developing new cancer therapies based on quinoline derivatives .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like histone lysine methyltransferase (G9a), which plays a role in epigenetic regulation . This inhibition can lead to changes in gene expression and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analgesic Carboxamide Derivatives
Key Compound: N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Structural Features : 3-pyridylmethyl amide, 6,7-dimethoxy, 4-hydroxy-2-oxo backbone.
- Activity: 75.3% reduction in acetic acid-induced writhing in mice at 20 mg/kg (oral) . Non-ulcerogenic at therapeutic doses and superior to reference drugs (e.g., aspirin, indomethacin) in safety .
- SAR Insights :
Analog : N-(5-Chloropyridin-2-yl)amide
- Modification : Chlorine substitution on pyridine ring.
- Activity : Exhibits the highest potency in its series, suggesting halogenation enhances target interaction .
Hydrazide/Hydrazone Derivatives
Example: N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide
- Structural Features : Fluoro substitution at position 6, hydrazone linkage.
- Activity: Limited direct comparative data, but hydrazones are explored for antimicrobial and anti-inflammatory roles .
Bioisosteric Modifications
- Heterocyclic Replacements: Substituting the benzene ring with pyridine or benzothiazine retains or enhances analgesic activity. Example: 4-Hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide shows comparable efficacy to quinoline analogs via nicotinic receptor agonism .
Alkoxy Group Variations
Compound: Buquinolate (Ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate)
- Structural Features : Diisobutoxy groups at 6,7 positions, ethyl ester.
- Activity : Antifungal (vs. analgesic), highlighting how bulkier alkoxy groups shift biological function .
Coumarin-Based Analogs
Example : 4-Hydroxy-6,7-dimethylcoumarin
- Structural Features : Coumarin core with methyl/methoxy substituents.
- Activity : Antifungal (inhibits aflatoxin biosynthesis) .
Structural and Pharmacological Data Table
Mechanistic and SAR Insights
- Critical Substituents :
- Toxicity Profile : The lead compound’s low toxicity and absence of ulcerogenic effects are attributed to the 4-hydroxy-2-oxo moiety, which minimizes gastrointestinal irritation .
Biological Activity
4-Hydroxy-6,7-dimethoxyquinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₂H₁₁N₃O₅
- Molecular Weight : 249.22 g/mol
- Structure : The compound features a quinoline core with hydroxyl (-OH) and methoxy (-OCH₃) substituents, which are crucial for its biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated moderate activity against various bacterial strains.
- Anticancer Properties : It has been shown to inhibit cell proliferation through mechanisms such as receptor tyrosine kinase (RTK) inhibition.
- Analgesic Effects : Preliminary studies suggest potential analgesic properties.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, modulating cellular processes such as signal transduction and gene expression.
- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially altering their activity and influencing physiological responses.
Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches. Below is a summary of key findings:
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Moderate activity against bacterial strains | |
| Anticancer | Inhibition of cell proliferation via RTK inhibition | |
| Analgesic | Suggested analgesic properties |
Case Studies
-
Anticancer Study :
A study investigated the anticancer activity of various quinoline derivatives, including this compound. Results indicated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and SH-SY5Y (neuroblastoma), with IC50 values in the micromolar range. This suggests a selective action against cancer cells while sparing normal cells . -
Antimicrobial Evaluation :
Another study assessed the antimicrobial efficacy of the compound against several bacterial strains using the minimum inhibitory concentration (MIC) method. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
